Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate
Overview
Description
Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.196 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an amino group and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate involves several steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions result in the desired biological or chemical effects .
Comparison with Similar Compounds
Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate can be compared with similar compounds such as:
Methyl 2-amino-2-[4-(trifluoromethoxy)phenyl]acetate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
Methyl 2-amino-2-[4-(methoxy)phenyl]acetate: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in polarity and solubility.
Methyl 2-amino-2-[4-(chloromethoxy)phenyl]acetate: The chloromethoxy group can introduce different electronic effects, influencing the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-15-9(14)8(13)6-2-4-7(5-3-6)16-10(11)12/h2-5,8,10H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCNZXLGYSWCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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